molecular formula C10H9NO B1602538 3-Ethyl-4-formylbenzonitrile CAS No. 202522-04-1

3-Ethyl-4-formylbenzonitrile

Cat. No. B1602538
M. Wt: 159.18 g/mol
InChI Key: JEYCHKIOSFTPQB-UHFFFAOYSA-N
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Description

3-Ethyl-4-formylbenzonitrile is a chemical compound with the molecular formula C10H9NO . It has a molecular weight of 159.18 g/mol . The IUPAC name for this compound is 3-ethyl-4-formylbenzonitrile . It is a yellow solid .


Molecular Structure Analysis

The InChI code for 3-Ethyl-4-formylbenzonitrile is 1S/C10H9NO/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5,7H,2H2,1H3 . The Canonical SMILES for this compound is CCC1=C(C=CC(=C1)C#N)C=O .


Physical And Chemical Properties Analysis

3-Ethyl-4-formylbenzonitrile has a molecular weight of 159.18 g/mol . It has a XLogP3-AA value of 1.9, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The topological polar surface area is 40.9 Ų . The complexity of the molecule is 203 .

Scientific Research Applications

Synthesis of Isoindolinones

3-Ethyl-4-formylbenzonitrile plays a role in the synthesis of various organic compounds. For example, it can contribute to the synthesis of isoindolinones, a class of organic compounds with potential applications in pharmaceuticals and material science. A study demonstrated a facile method for synthesizing 2,3-dihydro-3-methylidene-1H-isoindol-1-ones, derivatives of isoindolinones, using 2-formylbenzonitriles (Kobayashi et al., 2010).

CO2 Gas Sensing

Ethynylated-thiourea derivatives of 3-Ethyl-4-formylbenzonitrile have been utilized in the development of resistive-type CO2 gas sensors. These sensors operate at room temperature and show significant response to varying concentrations of CO2, demonstrating their potential for environmental monitoring applications (Daud et al., 2019).

Alkaline Hydrolysis Studies

The compound has been used in studies investigating the alkaline hydrolysis of nitriles and amides. Such studies are valuable in understanding reaction mechanisms and kinetics in organic chemistry, providing insights into the behavior of similar compounds under alkaline conditions (Bowden et al., 1997).

Molecular Structure and Spectral Analyses

3-Ethyl-4-formylbenzonitrile derivatives are also significant in molecular structure and spectral analysis research. Studies have synthesized and characterized compounds like ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, providing insights into their molecular properties and potential applications in material science and pharmaceuticals (Singh et al., 2013).

Hammett Equation Validity

Research involving 3-Ethyl-4-formylbenzonitrile contributes to validating the Hammett equation, a fundamental principle in physical organic chemistry. This research provides valuable data on the electronic and atomic energies of substituted benzonitriles, enhancing our understanding of chemical reactivity and structure-activity relationships (Exner & Böhm, 2004).

Adsorption Studies

The compound is also used in studies exploring adsorption behaviors, particularly in the context of environmental science and chemical engineering. For instance, it plays a role in understanding the adsorption capacities and mechanisms of parabens on modified magnetic nanoparticles, contributing to the development of new methods for removing contaminants from water and other mediums (Chen et al., 2017).

properties

IUPAC Name

3-ethyl-4-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYCHKIOSFTPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591104
Record name 3-Ethyl-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-formylbenzonitrile

CAS RN

202522-04-1
Record name 3-Ethyl-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.3 g (8.27 mmol) of 4-formyl-3-vinylbenzonitrile in 35 ml of ethanol is mixed with 880 mg of 10% palladium on carbon and vigorously stirred under a hydrogen atmosphere for 2 h. The suspension is filtered through a layer of kieselguhr, the residue is washed with ethanol, and the filtrate is concentrated. The residue (890 mg) is employed without further purification in the following stage.
Name
4-formyl-3-vinylbenzonitrile
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
880 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Briard, B Rudolph, S Desrayaud, JA Krauser… - …, 2015 - Wiley Online Library
BAF312 (siponimod) is a sphingosine‐1‐phosphate (S1P) receptor modulator in clinical development for the treatment of multiple sclerosis, with faster organ/tissue distribution and …
P Nino, M Cabaa, N Aguilar, E Terricabras, F Albericio… - 2016 - nopr.niscpr.res.in
… A mixture of the 3-ethyl-4-formylbenzonitrile compound 9 (1.38 mmol, 220 mg) and concentrated hydrochloric acid (2 mL) was boiled under reflux for 16 h. The mixture was cooled and …
Number of citations: 7 nopr.niscpr.res.in

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